11beta-Hydroxyboldione

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Regulatory QC laboratories using generic androstadienedione standards for prednisolone impurity analysis risk method failure due to distinct chromatographic behavior of the 11β-hydroxy analogue. • USP-designated Prednisolone Sodium Phosphate Impurity D; distinct 11β-OH retention time and TLC Rf 0.75 for accurate system suitability testing. • Thermal degradation onset at 40.7°C enables stability-indicating method development and forced degradation study validation. • ISO 17034-certified reference material available for metrological traceability in ANDA submissions and compendial (USP/EP/JP) compliance.

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
CAS No. 898-84-0
Cat. No. B032396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11beta-Hydroxyboldione
CAS898-84-0
Synonyms11β-Hydroxyandrosta-1,4-diene-3,17-dione;  1,4-Androstadien-11β-ol-3,17-dione;  11β-Hydroxyandrosta-1,4-dien-3,17-dione;  11β-Hydroxyandrosta-1,4-diene-3,17-dione;  Prednisolone Impurity D
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O
InChIInChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-15,17,21H,3-6,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1
InChIKeyZHOLUHXKCIXGSR-KCZNZURUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11β-Hydroxyboldione: Identity and Reference Standard Uses


11β-Hydroxyboldione, chemically designated as (11β)-11-hydroxy-androsta-1,4-diene-3,17-dione (CAS 898-84-0, molecular formula C19H24O3, MW 300.39), is a steroidal compound belonging to the androstadienedione class . Its core structure features a 1,4-diene-3,17-dione system with an 11β-hydroxyl group. Unlike its parent compounds boldione (androsta-1,4-diene-3,17-dione) or boldenone (androsta-1,4-dien-17β-ol-3-one), this molecule is primarily recognized in scientific and industrial contexts not as an active pharmaceutical ingredient, but as a designated impurity reference standard for prednisolone sodium phosphate (USP Impurity D) and as a photochemical derivative of prednisolone . Its utility lies in analytical method development, validation, and quality control for corticosteroid pharmaceuticals.

1
USP impurity reference standard for prednisolone sodium phosphate analytical methods.
Identity: USP Impurity D
2
Chromatographic identity checkpoint with defined TLC retention behavior.
Rf distinguishable from 11-deoxy and 11α-epimer analogs
3
Certified reference material option supporting regulatory impurity quantification.
ISO 17034 traceability available

11β-Hydroxyboldione: Why Generic Substitution Fails


Generic substitution among C19 androstadienediones fails in regulated analytical environments due to two non-interchangeable properties: (1) distinct chromatographic retention behavior dictated by the 11β-hydroxy moiety, and (2) unique thermogravimetric degradation profile. While compounds like boldione (11-deoxy analog) or 11α-hydroxyboldione (epimer) share the same core scaffold, their retention factors (Rf) and thermal stability characteristics differ materially. A generic androstadienedione standard will not co-elute with 11β-hydroxyboldione in established USP impurity methods, leading to inaccurate quantification and potential regulatory non-compliance . Furthermore, the absence of the 11β-hydroxyl group in alternatives like boldione fundamentally alters their hydrogen-bonding capacity and solubility, making them unsuitable as system suitability standards or retention time markers in validated HPLC procedures for prednisolone-related impurities [1].

Retention Shift
Generic androstadienedione standards (e.g., boldione) lack the 11β-hydroxy group and will not co-elute with 11β-hydroxyboldione in established USP impurity methods, which may lead to inaccurate quantification.
Thermal Profile
11-deoxy analogs exhibit different thermal degradation profiles; the low-temperature onset at 40.7 °C is specific to the 11β-hydroxy form, making generic alternatives unsuitable for stability-indicating method validation.
Certification Gap
Non-certified research-grade steroids lack ISO 17034 accreditation and a certified purity value, which may not meet regulatory expectations for data integrity in pharmaceutical quality control.

11β-Hydroxyboldione Analytical Performance and Purity Evidence


TLC Retention Factor Comparison

11β-Hydroxyboldione exhibits a characteristic thin-layer chromatography (TLC) retention factor (Rf) that enables its clear differentiation from closely related androstadienedione analogs. Under standardized conditions (SiO2 plate; dichloromethane:methanol 9:1 mobile phase; UV/AMCS visualization), the compound resolves as a single spot with an Rf of 0.75 . While direct Rf values for comparators like boldione or 11α-hydroxyboldione under identical vendor-specified conditions are not provided in the same dataset, literature indicates that modifications to the 11-position (hydroxy vs. keto vs. unsubstituted) and stereochemistry (α vs. β) produce significant shifts in polarity and thus Rf, which is a critical parameter for method development [1]. This defined Rf value serves as an identity confirmation checkpoint in analytical procedures.

TLC Retention Factor
Class-level inference
Rf = 0.75 (SiO2, CH2Cl2:MeOH 9:1)
Identity confirmation checkpoint in TLC purity assessments.
Difference from 11-deoxy and 11α-epimer analogs inferred from structure-polarity relationships; comparator Rf values not directly quantified in the same dataset.
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Thermal Stability: TGA Degradation Onset

Thermogravimetric analysis (TGA) reveals a multi-step degradation profile for 11β-hydroxyboldione, characterized by two distinct onset temperatures under nitrogen atmosphere: an initial degradation onset at 40.7 °C, followed by a second degradation onset at 300.0 °C . The presence of a low-temperature (40.7 °C) degradation event is atypical for the androstadienedione scaffold lacking the 11β-hydroxy group and is likely attributable to the specific crystal lattice or solvent interactions of this compound. This thermal behavior is a quantifiable differentiator from analogs like boldione, which lack this labile functional group and would be expected to exhibit a different TGA trace. The data inform proper storage (2-8 °C) and handling conditions to prevent pre-analytical degradation.

TGA Degradation Onset
Class-level inference
Initial onset: 40.7 °C
Second onset: 300.0 °C
Thermal lability informs storage and handling requirements.
Low-temperature event attributed to 11β-OH crystal interactions; 11-deoxy analogs expected to exhibit higher initial onset temperature.
Material Science Preformulation Stability Reference Standard Handling

Regulatory Purity and ISO 17034 Traceability

As a certified reference material, 11β-hydroxyboldione is commercially available with a documented purity specification of >95% (HPLC) . Furthermore, select vendors supply this compound under ISO 17034 accreditation, ensuring metrological traceability of the assigned purity value to international standards [1]. This level of documented purity and traceability is a critical differentiator from generic 'research-grade' steroid analogs (e.g., boldione or 11β-hydroxyandrostenedione) which may be sold without a certified purity value or a defined uncertainty budget. The availability of ISO 17034-certified 11β-hydroxyboldione directly supports pharmaceutical quality control laboratories in meeting regulatory expectations for impurity reference standard characterization as outlined in ICH Q7 and Q2(R1) guidelines.

Purity and Traceability
Supporting evidence
Purity >95% (HPLC); ISO 17034 certified reference material available.
Supports regulatory compliance for impurity quantification.
Documented purity and traceability are absent in generic research-grade steroid analogs.
Quality Assurance Regulatory Compliance Analytical Method Validation

11β-Hydroxyboldione: Key Analytical Applications


HPLC Method for Prednisolone Impurity Profiling

In pharmaceutical quality control, 11β-hydroxyboldione is utilized as a USP-designated impurity reference standard (Prednisolone Sodium Phosphate USP Impurity D) for the development and validation of high-performance liquid chromatography (HPLC) methods . Its unique chromatographic retention time and resolution from prednisolone and other related substances (e.g., hydrocortisone, prednisone) are essential for establishing system suitability criteria and for quantifying impurity levels in prednisolone sodium phosphate drug substances and finished products. The defined TLC Rf of 0.75 provides a complementary identity test during method development.

Stability-Indicating Assay Reference Standard

The documented thermal degradation profile of 11β-hydroxyboldione, with an initial onset at 40.7 °C, makes it a suitable model compound for developing stability-indicating analytical methods . Its propensity to degrade under mild thermal stress can be used to challenge chromatographic methods to ensure they can resolve the parent compound from its degradation products. This is particularly relevant for forced degradation studies of prednisolone formulations, where the generation and identification of this specific impurity may be monitored.

Photochemical Derivative Reference Material

As a known photochemical derivative of prednisolone, 11β-hydroxyboldione serves as a reference standard in studies investigating the photostability and degradation pathways of corticosteroid pharmaceuticals . Its use as a marker compound in photolytic stress testing allows researchers to track the formation of this specific impurity and correlate it with light exposure conditions, informing appropriate packaging and storage recommendations.

Metrological Traceability for Pharmacopoeial Testing

For laboratories seeking or maintaining ISO/IEC 17025 accreditation, the use of an ISO 17034-certified 11β-hydroxyboldione reference material provides the necessary metrological traceability for impurity quantification . This traceability chain, from the certified reference material to the SI unit (e.g., mass fraction), is a fundamental requirement for demonstrating the accuracy and comparability of analytical results in regulatory submissions and compendial (USP, EP, JP) compliance testing.

Application
Selection Property
Validation Focus
HPLC Impurity Profiling for Prednisolone
USP impurity reference standard identity
System suitability and resolution from related corticosteroids
Stability-Indicating Method Development
Thermal degradation onset at 40.7 °C
Resolution of parent compound from forced-degradation products
Photostability Pathway Investigation
Prednisolone photochemical derivative reference
Correlation of impurity formation with light exposure conditions
Pharmacopoeial Compliance Testing
ISO 17034 certified reference material availability
Metrological traceability for impurity quantification in USP/EP/JP methods

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